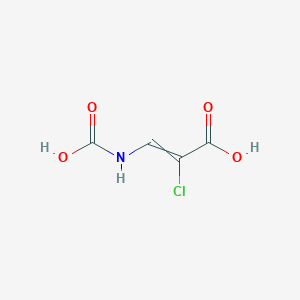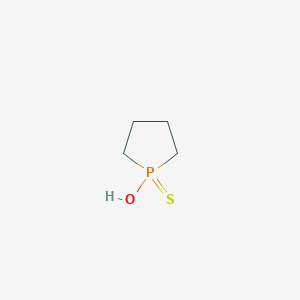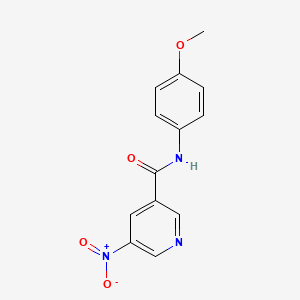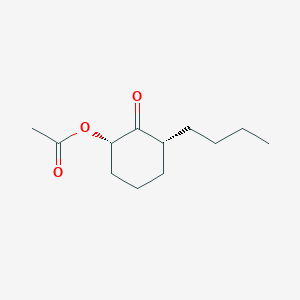
Ethyl(4-methylphenyl)phosphinic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(4-methylphenyl)phosphinic chloride is an organophosphorus compound that contains a phosphinic chloride group attached to an ethyl group and a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl(4-methylphenyl)phosphinic chloride can be synthesized through the reaction of 4-methylphenylphosphinic acid with thionyl chloride. The reaction typically involves heating the phosphinic acid with an excess of thionyl chloride under reflux conditions. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(4-methylphenyl)phosphinic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphinic chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of phosphinic amides, esters, or thioesters.
Oxidation Reactions: The compound can be oxidized to form phosphinic acids or phosphine oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction Reactions: Reduction of this compound can yield phosphines or phosphine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Phosphinic Amides: Formed by substitution with amines
Phosphinic Esters: Formed by substitution with alcohols
Phosphine Oxides: Formed by oxidation reactions
Wissenschaftliche Forschungsanwendungen
Ethyl(4-methylphenyl)phosphinic chloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the behavior of phosphate groups in biological systems.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or modulators.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of ethyl(4-methylphenyl)phosphinic chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphinic chloride group can undergo nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles. Additionally, the compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Vergleich Mit ähnlichen Verbindungen
Ethyl(4-methylphenyl)phosphinic chloride can be compared to other similar compounds such as:
Phenylphosphinic Chloride: Lacks the ethyl and 4-methyl groups, leading to different reactivity and applications.
Ethylphosphinic Chloride: Lacks the 4-methylphenyl group, resulting in different chemical properties and uses.
Methylphenylphosphinic Chloride:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
61388-03-2 |
|---|---|
Molekularformel |
C9H12ClOP |
Molekulargewicht |
202.62 g/mol |
IUPAC-Name |
1-[chloro(ethyl)phosphoryl]-4-methylbenzene |
InChI |
InChI=1S/C9H12ClOP/c1-3-12(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
XYZRSYGLUFPRGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=O)(C1=CC=C(C=C1)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[Bis(carboxymethyl)amino]propyl}glycine](/img/structure/B14594269.png)


![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)

![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)
![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)
![5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14594294.png)



![2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B14594308.png)


